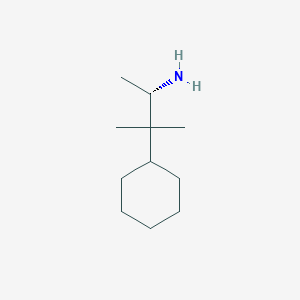![molecular formula C12H11ClN2 B2689879 4-氯-7,8,9,10-四氢苯并[h]喹唑啉 CAS No. 1564969-50-1](/img/structure/B2689879.png)
4-氯-7,8,9,10-四氢苯并[h]喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline” is a chemical compound with the IUPAC name 4-chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline . It has a molecular weight of 218.69 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of quinazoline derivatives, which includes “4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline”, often involves the condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides .
Molecular Structure Analysis
The InChI code for “4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline” is 1S/C12H11ClN2/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h5-7H,1-4H2 .
Physical And Chemical Properties Analysis
“4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline” is a powder that is stored at room temperature . It has a molecular weight of 218.69 .
科学研究应用
Antimicrobial Activity
Quinazoline derivatives have been found to exhibit antimicrobial activity . This makes them of interest in the development of new antibiotics, particularly in light of increasing drug resistance among bacterial strains .
Antimalarial Activity
Quinazoline and its derivatives have shown potential as antimalarial agents . This is particularly important given the ongoing global efforts to combat malaria.
Antioxidant Activity
Quinazoline compounds have been found to possess antioxidant activity . This could make them useful in the treatment of diseases caused by oxidative stress.
Anti-inflammatory Activity
Quinazoline derivatives have demonstrated anti-inflammatory properties . This could potentially lead to new treatments for inflammatory diseases.
Anticonvulsant Activity
Compounds derived from quinazoline have shown anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders.
Antihypertensive Activity
Quinazoline derivatives have been found to possess antihypertensive properties . This could lead to new treatments for high blood pressure.
Antidiabetic Activity
Quinazoline compounds have demonstrated antidiabetic activity . This could potentially lead to new treatments for diabetes.
Antitumor Activity
Quinazoline derivatives have shown potential as antitumor agents . For example, a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated antiproliferative action against various cell lines .
安全和危害
The safety information for “4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline” includes several hazard statements: H303, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
未来方向
属性
IUPAC Name |
4-chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGHYUIZVHQUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2N=CN=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline | |
CAS RN |
1564969-50-1 |
Source


|
| Record name | 4-chloro-7H,8H,9H,10H-cyclohexa[h]quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

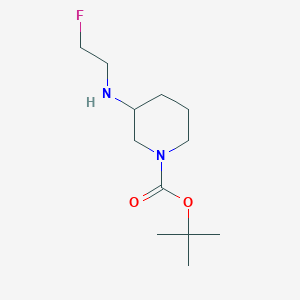
![[2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2689799.png)
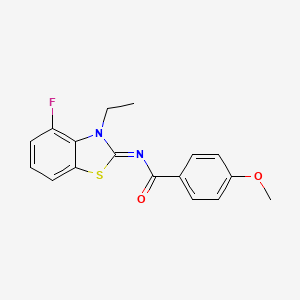
![5-chloro-2-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B2689803.png)


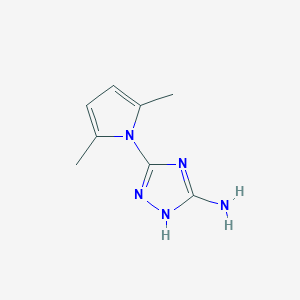

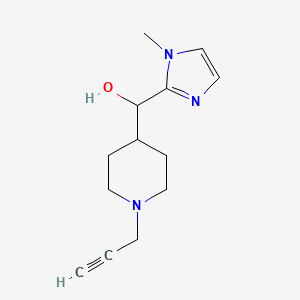
![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2689814.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2689815.png)
![Ethyl 5-((3,5-dimethoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2689816.png)
